molecular formula C6H6N2O3 B2542618 2-Formyl-1-methylimidazole-4-carboxylic acid CAS No. 2248298-84-0

2-Formyl-1-methylimidazole-4-carboxylic acid

Cat. No.: B2542618
CAS No.: 2248298-84-0
M. Wt: 154.125
InChI Key: CLTRNBXNAYSMCK-UHFFFAOYSA-N
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Description

2-Formyl-1-methylimidazole-4-carboxylic acid is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions This particular compound features a formyl group at the second position, a methyl group at the first position, and a carboxylic acid group at the fourth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-1-methylimidazole-4-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions For instance, the reaction of 1-methylimidazole with formic acid and subsequent oxidation can yield the desired compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1-methylimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid, resulting in the formation of 1-methylimidazole-2,4-dicarboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 2-hydroxymethyl-1-methylimidazole-4-carboxylic acid.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts or activating agents to facilitate substitution reactions.

Major Products

    Oxidation: 1-Methylimidazole-2,4-dicarboxylic acid.

    Reduction: 2-Hydroxymethyl-1-methylimidazole-4-carboxylic acid.

    Substitution: Various esters or amides depending on the substituents used.

Scientific Research Applications

2-Formyl-1-methylimidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with metal ions.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-Formyl-1-methylimidazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole-4-carboxylic acid: Lacks the formyl group at the second position, resulting in different chemical properties and reactivity.

    2-Formylimidazole-4-carboxylic acid: Lacks the methyl group at the first position, which can affect its steric and electronic properties.

    2-Formyl-1-methylimidazole: Lacks the carboxylic acid group at the fourth position, influencing its solubility and reactivity.

Uniqueness

2-Formyl-1-methylimidazole-4-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the imidazole ring. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it valuable in research and industrial applications.

Properties

IUPAC Name

2-formyl-1-methylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-2-4(6(10)11)7-5(8)3-9/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTRNBXNAYSMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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